

## Boc-Lisdexamfetamine as a prodrug intermediate

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An In-depth Technical Guide to **Boc-Lisdexamfetamine** as a Prodrug Intermediate

#### Introduction

Lisdexamfetamine is a central nervous system (CNS) stimulant and a prodrug of dextroamphetamine, widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2][3] The therapeutic activity of lisdexamfetamine is mediated by its active metabolite, d-amphetamine.[1][2] The synthesis of this prodrug relies on a key protected intermediate, tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate, commonly known as **Boc-Lisdexamfetamine**.

This intermediate is the result of covalently linking d-amphetamine to the amino acid L-lysine, where the two amino groups of lysine are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial for directing the amide bond formation to the correct carboxyl group of lysine and preventing unwanted side reactions.[4][5] The Boc protecting groups are stable under various conditions but can be easily removed under acidic conditions to yield the final active pharmaceutical ingredient.[4][6] This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological context of **Boc-Lisdexamfetamine**.

### **Synthesis of Boc-Lisdexamfetamine**

The synthesis of **Boc-Lisdexamfetamine** is a multi-step process that involves the protection of L-lysine, activation of its carboxylic acid, and subsequent coupling with d-amphetamine.[4]

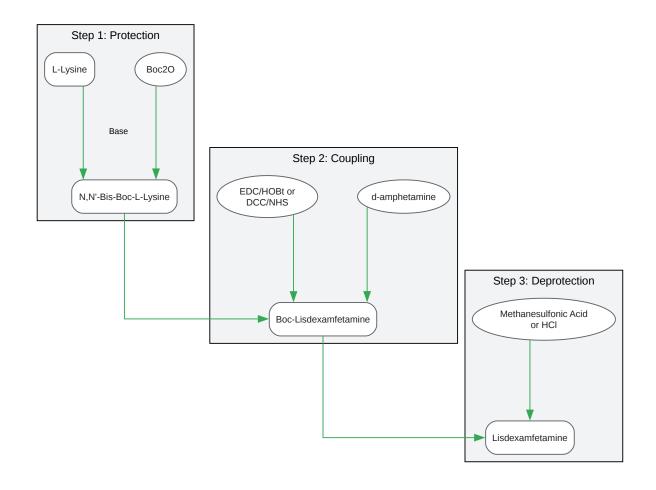
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- Protection of L-lysine: The synthesis begins with the protection of the two amino groups of L-lysine using di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This reaction is typically carried out in a mixed solvent system in the presence of a base to yield N,N'-Bis-(tert-Butoxycarbonyl)-L-lysine.[4]
   [7] The Boc group is favored due to its stability and ease of removal under acidic conditions.
- Activation and Coupling: The carboxylic acid of the protected lysine is activated to facilitate amide bond formation. Common methods involve the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), or dicyclohexylcarbodiimide (DCC) with NHS.[4][8] These reagents form an activated ester that readily reacts with the primary amine of damphetamine to form the amide bond, resulting in Boc-Lisdexamfetamine.[4][5]
- Deprotection: The final step is the removal of the Boc protecting groups from Boc-Lisdexamfetamine to yield lisdexamfetamine. This is typically achieved by treatment with a strong acid, such as methanesulfonic acid or hydrochloric acid, in a suitable solvent like dioxane or methanol.[9][10][11]





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Caption: Synthetic pathway of Lisdexamfetamine from L-Lysine.

# Data Presentation Chemical Properties of Key Compounds



| Compound  | IUPAC Name  | Molecular Formula | Molar Mass ( g/mol<br>) |
|---|---|-------------------|-------------------------|
| Boc-<br>Lisdexamfetamine                          | tert-butyl N-[(5S)-5-<br>amino-6-oxo-6-<br>[[(2S)-1-<br>phenylpropan-2-<br>yl]amino]hexyl]carbam<br>ate | C25H41N3O5        | 463.62                  |
| Lisdexamfetamine                                  | (2S)-2,6-diamino-N-<br>[(1S)-1-methyl-2-<br>phenylethyl]hexanami<br>de                                  | C15H25N3O         | 263.38[4]               |
| Dextroamphetamine                                 | (2S)-1-phenylpropan-<br>2-amine   | C9H13N            | 135.21[4]               |
| L-Lysine  | (2S)-2,6-<br>diaminohexanoic acid   | C6H14N2O2         | 146.19[4]               |
| Di-tert-butyl<br>dicarbonate (Boc <sub>2</sub> O) | di-tert-butyl<br>dicarbonate  | C10H18O5          | 218.25[4]               |

**Pharmacokinetic Parameters** 

| Parameter                    | Lisdexamfetamine                                    | d-amphetamine                                 |
|------------------------------|---|---|
| T <sub>max</sub> (hours)     | ~1.0[12][13]  | ~3.5[14]                                      |
| C <sub>max</sub> (ng/mL)     | 58.2 (for a 70 mg dose)[12][13]                     | 80.3 (for a 70 mg dose)[12]                   |
| Elimination Half-life (t1/2) | < 1 hour[1][2]                                      | 10-12 hours[1]                                |
| Bioavailability              | N/A (prodrug)                                       | ~96.4% (from<br>Lisdexamfetamine)[1]          |
| Metabolism                   | Hydrolyzed by enzymes in red blood cells.[1][2][15] | Major pathway is hydroxylation via CYP2D6.[1] |
| Excretion                    | ~2% in urine (intact)[2][13]                        | ~42% in urine (as amphetamine)[2][13]         |



## Experimental Protocols Synthesis of N,N'-Bis-Boc-L-Lysine

- Dissolve L-lysine monohydrochloride (1 equivalent) and sodium hydroxide (2 equivalents) in water.[8]
- To the stirred solution at 15-25°C, add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (2.2 equivalents).[8]
- Stir the reaction mixture for 4-6 hours at room temperature.
- After the reaction is complete, acidify the mixture to a pH of 2.5-3.5 with 2N hydrochloric acid.[8]
- Extract the product with a suitable organic solvent such as dichloromethane.[8]
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain N,N'-Bis-Boc-L-Lysine. Yields are typically in the range of 94-98%.[7]

### Synthesis of Boc-Lisdexamfetamine

- Dissolve N,N'-Bis-Boc-L-Lysine (1 equivalent), HOBt (1.2 equivalents), and N-methylmorpholine (NMM) (3 equivalents) in anhydrous dimethylformamide (DMF).[7]
- Add EDCI (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
- Add d-amphetamine (1 equivalent) to the reaction mixture.
- Stir the reaction for 20-24 hours at room temperature.[7]
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.

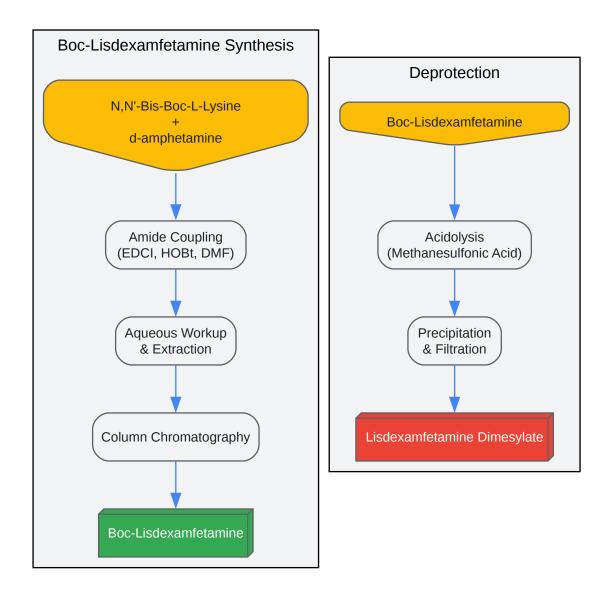


- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford **Boc-Lisdexamfetamine**. Yields are reported to be in the range of 92-95%.[7]

### Deprotection of Boc-Lisdexamfetamine to Lisdexamfetamine Dimesylate

- Dissolve Boc-Lisdexamfetamine (1 equivalent) in methanol or tetrahydrofuran (THF).[7][9]
- Add methanesulfonic acid (2-5 equivalents) to the solution.[7][11]
- Heat the reaction mixture to 50°C and stir for 6 hours or until the reaction is complete as monitored by HPLC.[7]
- Distill off the solvent completely under vacuum.
- To the resulting residue, add ethyl acetate and stir to induce precipitation.[9]
- Filter the solid, wash with ethyl acetate, and dry under vacuum to yield Lisdexamfetamine dimesylate as a crystalline solid.[9] Yields for this step are typically around 95-96%.[7]





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Caption: Experimental workflow for synthesis and deprotection.

#### **Metabolic Conversion and Mechanism of Action**

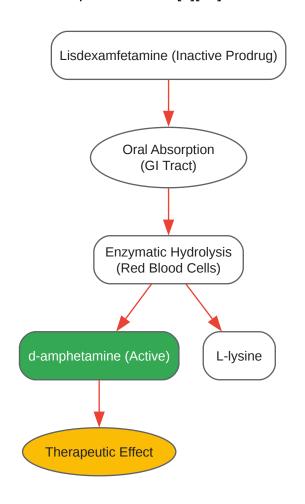
Lisdexamfetamine itself is a pharmacologically inactive molecule.[1][15] Its therapeutic effect is a result of its conversion to d-amphetamine.

#### **Metabolic Pathway**

After oral administration, lisdexamfetamine is absorbed from the gastrointestinal tract.[16] The primary site of its metabolism is within red blood cells, where enzymes hydrolyze the amide



bond connecting L-lysine and d-amphetamine.[1][15] This enzymatic cleavage releases the active d-amphetamine and the naturally occurring amino acid L-lysine.[1] The conversion half-life of lisdexamfetamine to d-amphetamine is approximately one hour.[1] This rate-limited enzymatic conversion provides a prolonged and controlled release of d-amphetamine, leading to an extended duration of action of up to 14 hours.[1][17]



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Caption: Metabolic conversion of Lisdexamfetamine to d-amphetamine.

#### **Mechanism of Action of d-Amphetamine**

The active metabolite, d-amphetamine, exerts its stimulant effects by acting on the central nervous system. It primarily functions by blocking the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron.[2][3] Additionally, it enhances the release of these monoamines into the extraneuronal space.[2][3] The resulting



increase in the synaptic concentrations of dopamine and norepinephrine is believed to be the underlying mechanism for the therapeutic effects observed in ADHD and binge eating disorder.

#### Conclusion

**Boc-Lisdexamfetamine** is an indispensable intermediate in the chemical synthesis of the prodrug lisdexamfetamine. The use of the Boc protecting group allows for a controlled and efficient coupling of L-lysine and d-amphetamine, ensuring high yields and purity of the desired product. The subsequent deprotection and metabolic conversion in the body provide a novel drug delivery system that offers a prolonged duration of action and consistent plasma concentrations of the active therapeutic agent, d-amphetamine. This sophisticated chemical approach underscores the importance of prodrug design in modern pharmaceutical development.

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